N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
CAS No.: 2034306-99-3
Cat. No.: VC4296869
Molecular Formula: C22H28N4O2
Molecular Weight: 380.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034306-99-3 |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.492 |
| IUPAC Name | N'-(2,3-dimethylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28) |
| Standard InChI Key | BLEMOWQZUBZPHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C |
Introduction
Key Features:
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Molecular Formula: C21H26N4O2
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Functional Groups: Amide (CONH), aromatic rings (phenyl and pyridine), and piperidine.
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Structural Complexity: The compound integrates both hydrophobic (aromatic rings) and hydrophilic (amide groups) regions, which may influence its solubility and interaction with biological targets.
Potential Applications
Although specific studies on this exact compound are sparse, related oxalamides and piperidine derivatives have been extensively studied for their biological activities:
Pharmacological Potential
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Tubulin Polymerization Inhibition:
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Neurotransmitter Modulation:
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Anti-inflammatory or Antiviral Activity:
Material Science
Oxalamides are also used in designing supramolecular materials due to their ability to form hydrogen-bonded networks.
Synthesis Pathways
The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide likely involves multiple steps:
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Preparation of the Piperidine Intermediate:
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Starting from 4-piperidone or similar precursors, the piperidine ring is functionalized with a methylpyridine group.
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Aromatic Substitution:
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The 2,3-dimethylphenyl group can be introduced via Friedel-Crafts acylation or related methods.
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Formation of the Oxalamide Linkage:
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Reaction between oxalyl chloride (or oxalic acid derivatives) and the amine intermediates under controlled conditions leads to the formation of the oxalamide bond.
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Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: Triethylamine (TEA) or other bases.
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Temperature: Typically low to moderate to avoid side reactions.
Table: Biological Activities of Related Compounds
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy: For structural elucidation.
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Proton (H) and Carbon (C) NMR spectra would identify chemical shifts corresponding to aromatic, piperidine, and amide groups.
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Mass Spectrometry: To determine molecular weight and confirm molecular formula.
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IR Spectroscopy: To detect functional groups such as amides (C=O stretching at ~1650 cm).
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X-ray Crystallography: For precise 3D structural determination if crystalline samples are available.
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